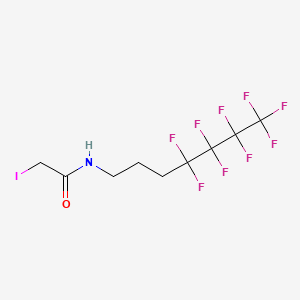
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide is a specialized organic compound characterized by the presence of an iodine atom and a perfluorinated heptyl chain This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide typically involves the following steps:
Acetamidation: The acetamide group is introduced via acylation reactions, where acetic anhydride or acetyl chloride reacts with the amine precursor.
Perfluorination: The perfluorinated heptyl chain is synthesized through fluorination reactions, often involving perfluoroalkyl iodides.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and fluorination processes, utilizing specialized equipment to handle the reactive and potentially hazardous reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, peracids, or other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substituted Derivatives: Products where the iodine atom is replaced by other functional groups.
Oxidized or Reduced Compounds: Products with altered oxidation states or reduced functional groups.
Aplicaciones Científicas De Investigación
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: Investigated for its potential interactions with biological molecules, aiding in the study of biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of specialized materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide involves its reactivity with various molecular targets:
Molecular Targets: The iodine atom and perfluorinated chain interact with nucleophiles and electrophiles, facilitating substitution and coupling reactions.
Pathways Involved: The compound can participate in pathways involving oxidative addition, reductive elimination, and nucleophilic substitution, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-4,4,5,5,6,6,7,7,7-nonafluoroheptyl acetate
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
- 2-Iodoaniline
Uniqueness
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide is unique due to its specific combination of an iodine atom and a perfluorinated heptyl chain, which imparts distinct reactivity and stability. This makes it particularly valuable in research applications where such properties are desired.
Propiedades
Fórmula molecular |
C9H9F9INO |
|---|---|
Peso molecular |
445.06 g/mol |
Nombre IUPAC |
2-iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide |
InChI |
InChI=1S/C9H9F9INO/c10-6(11,2-1-3-20-5(21)4-19)7(12,13)8(14,15)9(16,17)18/h1-4H2,(H,20,21) |
Clave InChI |
GEIZFDYFOMQTHM-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CNC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















